molecular formula C12H16N4O B252015 3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one

3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B252015
M. Wt: 232.28 g/mol
InChI Key: WGHIBFOGXRJTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBT and is a derivative of benzotriazinone. DBT is a highly reactive compound that has been used in various chemical reactions.

Mechanism of Action

The mechanism of action of DBT is not fully understood. However, it is believed that DBT acts as a radical initiator in various chemical reactions. DBT undergoes a single electron transfer (SET) process to form a radical cation, which can initiate various chemical reactions.
Biochemical and Physiological Effects:
DBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, DBT has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi. DBT has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

DBT has several advantages for lab experiments. It is a highly reactive compound that can initiate various chemical reactions. Additionally, DBT is a fluorescent probe that can be used to detect metal ions in biological systems. However, DBT has several limitations. It is a highly reactive compound that can be difficult to handle. Additionally, DBT is a toxic compound that can be harmful if not handled properly.

Future Directions

There are several future directions for the use of DBT in scientific research. DBT can be used as a reagent in the synthesis of various organic compounds. Additionally, DBT can be used as a fluorescent probe for the detection of metal ions in biological systems. Future research can focus on the development of new synthetic methods for DBT and the exploration of its potential applications in various fields, such as medicine and materials science.
Conclusion:
In conclusion, 3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one is a highly reactive compound that has gained significant attention in scientific research. It has been used as a reagent in various chemical reactions, as a fluorescent probe for the detection of metal ions in biological systems, and as a catalyst in organic transformations. DBT has several advantages for lab experiments, but it also has limitations due to its toxicity and reactivity. Future research can focus on the development of new synthetic methods for DBT and the exploration of its potential applications in various fields.

Synthesis Methods

The synthesis of DBT involves the reaction of benzotriazinone with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction yields DBT as a white crystalline solid.

Scientific Research Applications

DBT has been extensively used in scientific research due to its unique properties. It has been used as a reagent in various chemical reactions, such as the synthesis of peptides and nucleotides. DBT has also been used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, DBT has been used as a catalyst in organic transformations.

Properties

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C12H16N4O/c1-15(2)8-5-9-16-12(17)10-6-3-4-7-11(10)13-14-16/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

WGHIBFOGXRJTLS-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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